Ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ETHYL 2-AMINO-1-(4-NITROPHENYL)-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, and an ethyl ester moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-AMINO-1-(4-NITROPHENYL)-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of an appropriate nitrobenzaldehyde with a cyclic ketone, followed by cyclization and subsequent esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-AMINO-1-(4-NITROPHENYL)-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
ETHYL 2-AMINO-1-(4-NITROPHENYL)-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-1-(4-NITROPHENYL)-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL: Known for its antimicrobial activity.
2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL DERIVATIVES: These compounds have been studied for their potential therapeutic applications.
Uniqueness: ETHYL 2-AMINO-1-(4-NITROPHENYL)-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE stands out due to its unique quinoline core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C24H23N3O5 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H23N3O5/c1-2-32-24(29)22-20(15-7-4-3-5-8-15)21-18(9-6-10-19(21)28)26(23(22)25)16-11-13-17(14-12-16)27(30)31/h3-5,7-8,11-14,20H,2,6,9-10,25H2,1H3 |
InChI Key |
YFCSSEPXRVPHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=CC=C3)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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